molecular formula C17H10ClF2NO4S B10898550 4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid

4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid

Cat. No.: B10898550
M. Wt: 397.8 g/mol
InChI Key: UHIKIMKJNZIMEH-UHFFFAOYSA-N
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Description

4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Chloro and Difluoromethoxy Groups: These groups can be introduced via halogenation and subsequent substitution reactions.

    Coupling with Benzoic Acid: The final step involves coupling the benzothiophene derivative with benzoic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(difluoromethoxy)benzoic acid: Shares similar functional groups but lacks the benzothiophene core.

    3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another related compound with different substituents on the benzene ring.

Uniqueness

The uniqueness of 4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid lies in its benzothiophene core, which imparts distinct chemical and biological properties. This core structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds without the benzothiophene moiety.

Properties

Molecular Formula

C17H10ClF2NO4S

Molecular Weight

397.8 g/mol

IUPAC Name

4-[[3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C17H10ClF2NO4S/c18-13-12-10(25-17(19)20)2-1-3-11(12)26-14(13)15(22)21-9-6-4-8(5-7-9)16(23)24/h1-7,17H,(H,21,22)(H,23,24)

InChI Key

UHIKIMKJNZIMEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)O)OC(F)F

Origin of Product

United States

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